molecular formula C7H8N2O B099329 2-Methylpyridine-4-carboxamide CAS No. 19354-04-2

2-Methylpyridine-4-carboxamide

Cat. No. B099329
CAS RN: 19354-04-2
M. Wt: 136.15 g/mol
InChI Key: BRSYTDWQLDZUPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine carboxamides can be achieved through various methods. One approach involves the coupling of alkyl Grignard reagents with aromatic carboxamides in the presence of a cobalt catalyst, which allows for the ortho-alkylation of 2-phenylpyridine derivatives under air . Another method includes the use of 1-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides from free carboxylic acids and amines . Additionally, the synthesis of specific methyl-2-aminopyridine-4-carboxylate derivatives has been reported, which were then tested for their antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyridine carboxamides is characterized by the presence of a pyridine ring substituted with a carboxamide group. The structural characterization of these compounds is typically performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy . The influence of substituents on the pyridine ring, such as methyl groups, has been studied to understand their inductive effects on the molecular properties .

Chemical Reactions Analysis

Pyridine carboxamides can undergo various chemical reactions. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate has been explored as a method to introduce heavy atoms into specific sites in proteins . The reactivity of pyridine carboxamides with different nucleophiles and the regioselectivity of these reactions have also been investigated, which is crucial for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamides, such as melting points, solubility, and reactivity, are influenced by the nature of the substituents on the pyridine ring. For example, the introduction of a methyl group adjacent to the carboxamide function can enhance the activity of the compound, as seen in the case of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides with anticoccidial activity . The crystalline structure and internal hydrogen bonding within these molecules can also contribute to their rigidity and influence their biological activity .

Scientific Research Applications

Chemical Synthesis

2-Methylpyridine-4-carboxamide derivatives have been synthesized for various applications. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized to yield high purity products, indicating the compound's significance in chemical synthesis processes (Yang-Heon Song, 2007).

Biochemical Research

In biochemical research, derivatives of 2-methylpyridine-4-carboxamide, such as N-methyl-2-pyridone-5-carboxamide, have been investigated. This compound, a product of nicotinamide-adenine dinucleotide degradation, has been studied for its potential as a uremic toxin and its effect on poly(ADP-ribose) polymerase activity (B. Rutkowski et al., 2003).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSYTDWQLDZUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342913
Record name 2-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-4-carboxamide

CAS RN

19354-04-2
Record name 2-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Zhao, W Lu, Y Xu, L Xu, J Zhang, X Sun… - Biochemical …, 2020 - portlandpress.com
Several bioactive dehydroabietylamine Schiff-bases (L 1 −L 4 ), amides (L 5 −L 11 ) and complex CuL 3 (NO 3 ) 2 , Cu(L 5 ) 3 , Co(L 6 ) 2 Cl 2 had been synthesized successfully for …
Number of citations: 3 portlandpress.com
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 3 apps.who.int
SK Tripathi, K Pandey… - Medicinal Research …, 2020 - Wiley Online Library
Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR‐TKIs) have led to a substantial improvement in the prognosis of lung cancer patients by explicitly targeting the …
Number of citations: 34 onlinelibrary.wiley.com
D communes internationales des Substances - WHO Drug Information, 2016 - moh.gov.sy
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 1 www.moh.gov.sy

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